N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a furan-2-yl moiety. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 3-chlorophenyl group. This structure combines heterocyclic, aromatic, and sulfonamide-like components, making it a candidate for diverse biological activities, including antimicrobial and anti-inflammatory properties, as inferred from structurally related analogs .
The synthesis of such compounds typically involves alkylation of α-chloroacetamides with triazole-thiol intermediates under basic conditions (e.g., KOH), followed by purification via recrystallization . Modifications to the aryl or heterocyclic substituents are common strategies to optimize physicochemical and pharmacological properties.
Properties
Molecular Formula |
C15H13ClN4O2S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2S/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
ZASIUAIHYHZYAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a carbonyl compound.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the chlorophenyl group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is introduced.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
The compound N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is of interest in medicinal chemistry because of its potential therapeutic applications. It contains a chlorophenyl group, a furan moiety, and a triazole ring, all of which are known for their diverse biological activities.
Synthesis and Characterization
The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves organic chemistry methods. The process requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound.
Key Chemical Properties
The molecular weight of the compound is approximately 345.82 g/mol. It is expected to be a solid at room temperature and exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide due to its polar functional groups.
Potential Applications
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, as a triazole derivative, is recognized for its antifungal and antibacterial properties. Research suggests that triazole structures often inhibit fungal ergosterol synthesis by targeting cytochrome P450 enzymes. The presence of furan and pyrrole rings may enhance binding affinity through additional π-stacking interactions with aromatic residues in target proteins. Studies on similar compounds indicate stability under physiological pH but potential degradation under extreme conditions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, potentially disrupting metalloprotein functions. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Observations:
Halogenation : Chloro and fluoro substituents on the phenyl ring (e.g., in ) improve lipophilicity and membrane penetration, critical for antimicrobial activity. Bromine in may enhance steric effects for kinase inhibition.
Heterocyclic Variations : Pyridine () and thiazolo-triazole () substitutions alter electronic properties, affecting target binding. Furan rings () contribute to π-π stacking interactions.
Alkyl Chains : Ethyl or methyl groups (e.g., ) increase metabolic stability compared to allyl or propanyl substituents ().
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Biological Activity
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a chlorophenyl group, a furan moiety, and a triazole ring, which are known for their diverse biological activities. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H13ClN4O2S, with a molecular weight of approximately 345.82 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity, including triazole and amide functionalities. It is characterized by moderate solubility in polar solvents such as methanol and dimethyl sulfoxide due to its polar functional groups.
Research indicates that compounds containing triazole structures often inhibit fungal ergosterol synthesis by targeting cytochrome P450 enzymes. The presence of furan and pyrrole may enhance binding affinity through additional π-stacking interactions with aromatic residues in target proteins. This mechanism is critical for the compound's antifungal and antibacterial properties.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Its efficacy has been compared to established antibiotics:
| Pathogen | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.125–8 | Vancomycin | 0.68 |
| Escherichia coli | 0.125–8 | Ciprofloxacin | 2.96 |
| Candida albicans | 0.5–4 | Fluconazole | 16 |
These results indicate that the compound may have superior activity compared to traditional treatments against certain strains .
Antitumor Activity
The structure-activity relationship (SAR) studies suggest that the presence of electronegative groups such as chlorine on the phenyl ring enhances antiproliferative activity against cancer cells. For example, compounds similar to this compound have demonstrated significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of triazole derivatives similar to this compound against Candida species and found that compounds with similar structural features exhibited lower MIC values than fluconazole.
- Antibacterial Efficacy : Another research focused on the antibacterial activity of triazole derivatives against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The derivatives demonstrated potent activity with MIC values significantly lower than those of standard antibiotics used in treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
